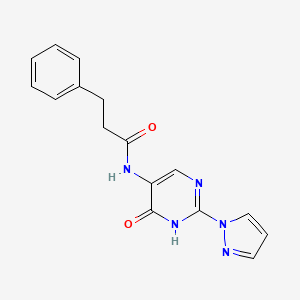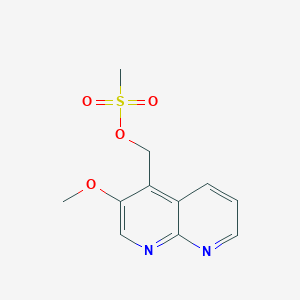
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 3-position and a methanesulfonate ester at the 4-position of the naphthyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst.
Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methanesulfonate Ester Formation: The final step involves the esterification of the naphthyridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthyridine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The methanesulfonate ester group can be substituted with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydro or tetrahydro naphthyridine derivatives.
- Substitution products include various amine or thiol derivatives.
科学的研究の応用
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or photochemical properties.
作用機序
The mechanism of action of (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, resulting in anticancer activity.
類似化合物との比較
1,8-Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Methanesulfonate Esters: Compounds with similar ester groups but different core structures.
Uniqueness: (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate is unique due to its specific combination of a naphthyridine core with a methoxy group and a methanesulfonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H12N2O4S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC名 |
(3-methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O4S/c1-16-10-6-13-11-8(4-3-5-12-11)9(10)7-17-18(2,14)15/h3-6H,7H2,1-2H3 |
InChIキー |
QFKUPIRDCFRNBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=C1COS(=O)(=O)C)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)

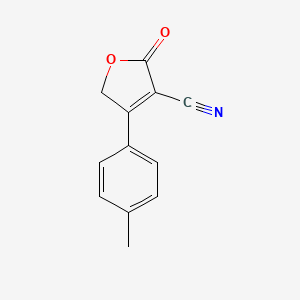


![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)

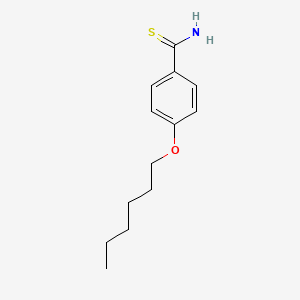
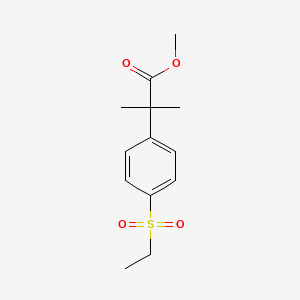

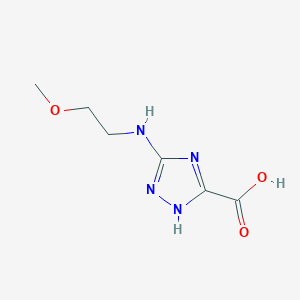
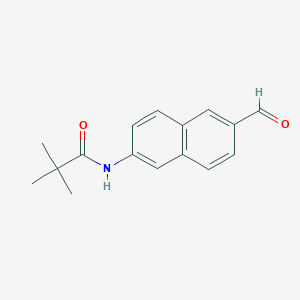
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
